molecular formula C15H17NO2 B10842200 3-[2-(Benzylamino)ethoxy]phenol CAS No. 129689-29-8

3-[2-(Benzylamino)ethoxy]phenol

Cat. No.: B10842200
CAS No.: 129689-29-8
M. Wt: 243.30 g/mol
InChI Key: VBTFJGYCISLKEQ-UHFFFAOYSA-N
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Description

3-[2-(Benzylamino)ethoxy]phenol (IUPAC name: 3-[2-(benzylamino)ethoxy]phenol) is a phenolic derivative with a molecular formula of C₁₅H₁₇NO₂ and a molecular weight of 243.306 g/mol . It features a benzylamine group linked via an ethoxy spacer to a phenolic hydroxyl group. Key physicochemical properties include:

  • Hydrogen bond donors: 2 (phenolic -OH and secondary amine -NH)
  • Hydrogen bond acceptors: 3 (ether oxygen, phenolic oxygen, and amine lone pair)
  • LogP (XlogP): 2.6, indicating moderate lipophilicity .
    This compound has been studied in the context of receptor interactions, particularly as a ligand for G protein-coupled receptors (GPCRs) such as the D₃ dopamine receptor .

Properties

CAS No.

129689-29-8

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

3-[2-(benzylamino)ethoxy]phenol

InChI

InChI=1S/C15H17NO2/c17-14-7-4-8-15(11-14)18-10-9-16-12-13-5-2-1-3-6-13/h1-8,11,16-17H,9-10,12H2

InChI Key

VBTFJGYCISLKEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCOC2=CC=CC(=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Benzylamino)ethoxy]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and benzylamine as the primary starting materials.

    Etherification: Phenol undergoes etherification with 2-chloroethanol to form 2-(ethoxy)phenol.

    Amination: The 2-(ethoxy)phenol is then reacted with benzylamine under basic conditions to introduce the benzylamino group, resulting in the formation of 3-[2-(Benzylamino)ethoxy]phenol.

Industrial Production Methods

In an industrial setting, the production of 3-[2-(Benzylamino)ethoxy]phenol may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Benzylamino)ethoxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The benzylamino group can be reduced to form primary amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-[2-(Benzylamino)ethoxy]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[2-(Benzylamino)ethoxy]phenol exerts its effects depends on its interaction with molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzylamino group can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

4-(E)-[2-(Benzylamino)phenylimino)methyl-2]ethoxy phenol (4BPM2EP)

  • Structure : A Schiff base derivative with an imine group replacing the ethoxy-linked benzylamine.
  • Key Differences: Enhanced conjugation due to the imine group, leading to distinct UV-Vis absorption profiles (solvent-dependent electronic transitions observed via TD-DFT) . Higher polarity due to the imine functionality, reducing logP compared to 3-[2-(Benzylamino)ethoxy]phenol.

2-[2-(Benzylamino)ethoxy]ethanol

  • Structure: Similar ethoxy-benzylamine backbone but with a terminal hydroxyl group instead of a phenolic ring.
  • Key Differences :
    • Increased hydrophilicity due to the additional -OH group, lowering logP.
    • Used as a phosphoramidite building block in oligonucleotide synthesis, highlighting its utility in chemical biology .

Benzamide, 2-ethoxy-N-(3-hydroxyphenyl)

  • Structure: Benzamide group replaces the benzylamine, linked via ethoxy to a phenolic ring.
  • Key Differences: Hydrogen bonding: Reduced H-bond donors (1 vs. 2) due to the amide group. Molecular weight: 257.285 g/mol, slightly higher than 3-[2-(Benzylamino)ethoxy]phenol . Potential differences in GPCR selectivity due to altered hydrogen-bonding patterns.

2-Fluorophenol and 2-Methoxyethanol

  • Simpler Analogues: 2-Fluorophenol: Lacks the ethoxy-benzylamine chain, resulting in lower molecular weight (112.10 g/mol) and logP (~1.3) . 2-Methoxyethanol: A non-phenolic analogue with a methoxy group, used as a solvent; significantly lower molecular weight (76.09 g/mol) and logP (-0.77) .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP Key Applications/Properties
3-[2-(Benzylamino)ethoxy]phenol C₁₅H₁₇NO₂ 243.306 2 3 2.6 GPCR ligand
4BPM2EP (Schiff base) C₂₂H₂₁N₂O₂ 345.42 2 4 ~2.1* NLO materials, UV-active
2-[2-(Benzylamino)ethoxy]ethanol C₁₁H₁₇NO₂ 195.26 3 3 ~1.8* Oligonucleotide synthesis
Benzamide, 2-ethoxy-N-(3-hydroxyphenyl) C₁₅H₁₅NO₃ 257.285 1 3 ~2.4* Undocumented biological activity
2-Fluorophenol C₆H₅FO 112.10 1 2 1.3 Industrial intermediate

*Estimated based on structural analogs.

Research Findings and Implications

  • Synthetic Routes: The synthesis of 3-[2-(Benzylamino)ethoxy]phenol derivatives often involves protection-deprotection strategies (e.g., trifluoroacetamide protection of amines) and phosphitylation for nucleotide conjugation .
  • Biological Relevance: While 3-[2-(Benzylamino)ethoxy]phenol is linked to GPCRs, its Schiff base analog (4BPM2EP) shows promise in optical materials due to its conjugated system .
  • Solubility and Bioavailability: Ethoxy-linked benzylamine derivatives generally exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol), making them suitable for pharmacological studies .

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